molecular formula C15H12BrClN2OS B15016264 N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide

N'-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide

Cat. No.: B15016264
M. Wt: 383.7 g/mol
InChI Key: YPZCHWDPOYGXOZ-GIJQJNRQSA-N
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Description

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C24H20BrN5OS It is known for its unique structural properties, which include a bromophenyl group and a chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-[(4-chlorophenyl)sulfanyl]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide is unique due to its specific combination of bromophenyl and chlorophenylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrClN2OS

Molecular Weight

383.7 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C15H12BrClN2OS/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

YPZCHWDPOYGXOZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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